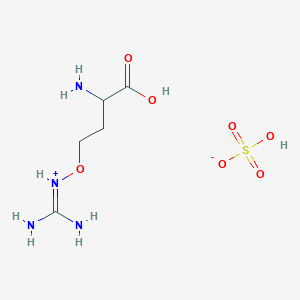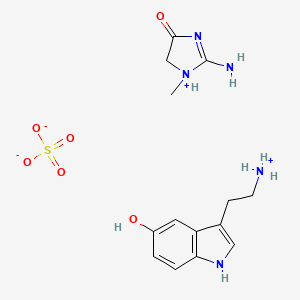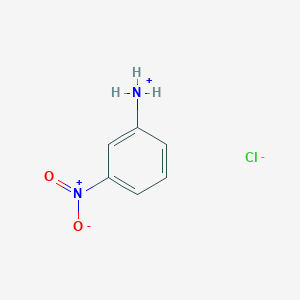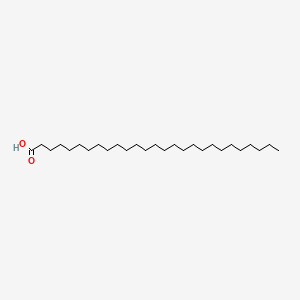
5-hydroxyimino-1,3-diazinane-2,4,6-trione
Übersicht
Beschreibung
Violuric acid, also known as 5-imino-1,3-dihydro-2H-imidazole-2,4-dione, is a chemical compound with the molecular formula C4H3N3O3. It is a derivative of barbituric acid and is known for its applications in various chemical processes, particularly in the field of organic synthesis and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Violuric acid can be synthesized through the reaction of barbituric acid with nitrous acid. The reaction involves the diazotization of barbituric acid, followed by the formation of the violuric acid compound. The reaction conditions typically include an acidic medium and controlled temperature to ensure the proper formation of the product.
Industrial Production Methods: In industrial settings, violuric acid is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also includes purification steps such as recrystallization to obtain violuric acid in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Violuric acid undergoes various chemical reactions, including:
Oxidation: Violuric acid can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form derivatives with different functional groups.
Substitution: Violuric acid can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Violuric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: Violuric acid derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of violuric acid derivatives in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of violuric acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the derivatives of violuric acid being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxybenzotriazole (CID 75771)
- p-Coumaric acid (CID 637542)
- Syringaldehyde (CID 8655)
- Diethylenetriaminepentaacetic acid (CID 3053)
Comparison: Violuric acid is unique in its structure and reactivity compared to these similar compounds. While 1-hydroxybenzotriazole and p-coumaric acid are also used in organic synthesis, violuric acid offers distinct advantages in terms of its stability and the range of reactions it can undergo. Syringaldehyde and diethylenetriaminepentaacetic acid have different functional groups and applications, making violuric acid a versatile compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
5-hydroxyimino-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h11H,(H2,5,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJZTASUDOAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NO)C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NO)C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















